

The Convergent Total Synthesis of (+)-Pinnatoxin A: A Detailed Guide

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Compound of Interest

Compound Name: Pinnatoxin A

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Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

This document provides a detailed overview and experimental protocols for the convergent total synthesis of (+)-**Pinnatoxin A**, a potent marine neurotoxin, as developed by the research group of Armen Zakarian. The synthesis is notable for its strategic use of a highly diastereoselective Ireland-Claisen rearrangement to establish the key quaternary stereocenter, a ring-closing metathesis to form the 27-membered macrocycle, and a late-stage intramolecular aldol condensation to construct the G-ring. These application notes are intended for researchers, scientists, and drug development professionals engaged in complex molecule synthesis and the study of ion channel modulators.

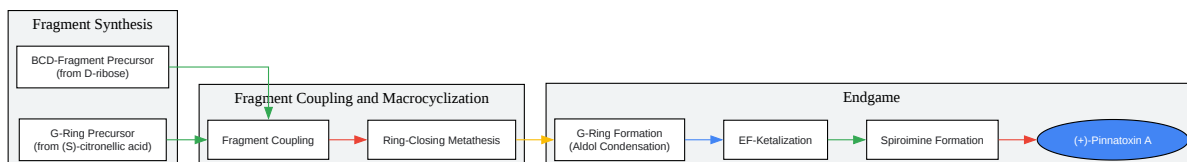
I. Overview of the Synthetic Strategy

The total synthesis of (+)-**Pinnatoxin A** by the Zakarian group is a convergent approach, involving the synthesis of two key fragments: the BCD-dispiroketal fragment and the G-ring fragment. These fragments are coupled, and the macrocycle is subsequently closed and elaborated to afford the final natural product.^[1]

Key Features of the Synthesis:

- **Convergent Strategy:** The synthesis is designed around the preparation and union of two advanced intermediates, which enhances overall efficiency.
- **Diastereoselective Ireland-Claisen Rearrangement:** A crucial step to set the C5 quaternary and C4 tertiary stereocenters with high selectivity.[2][3][4][5]
- **Ring-Closing Metathesis (RCM):** Employed for the formation of the large 27-membered carbocyclic ring.[3]
- **Intramolecular Aldol Condensation:** Utilized for the construction of the G-ring.[2][5]
- **Late-Stage Formation of the Spiroimine:** The characteristic spiroimine moiety is installed in the final stages of the synthesis.

The overall logic of the synthesis is depicted in the following workflow diagram.



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Caption: Overall convergent synthetic strategy for (+)-**Pinnatoxin A**.

II. Quantitative Data Summary

The following tables summarize the yields for the key transformations in the synthesis of the G-ring and BCD-dispiroketal fragments, their coupling, and the subsequent endgame. The data is compiled from the second-generation synthesis, which features improved scalability and yields.

Table 1: Synthesis of the G-Ring Aldehyde

Step	Reactants	Reagents and Conditions	Product	Yield (%)
Yamaguchi Esterification	Carboxylic acid & Allylic alcohol	2,4,6-Trichlorobenzoyl chloride, Et ₃ N, DMAP, Toluene	Ester	84
Ireland-Claisen Rearrangement	Ester	(S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine, n-BuLi, THF; then TMSCl; then warm to RT	Carboxylic acid	95
Aldehyde Formation (Multi-step)	Carboxylic acid	Multiple steps including reduction, protection, deprotection, oxidation, and olefination	G-Ring Aldehyde	16 (overall)

Table 2: Synthesis of the BCD-Dispiroketal Fragment

Step	Reactants	Reagents and Conditions	Product	Yield (%)
Multi-step Synthesis	Acrolein	26 steps from acrolein	BCD-Fragment	13 (overall)

Table 3: Fragment Coupling and Endgame

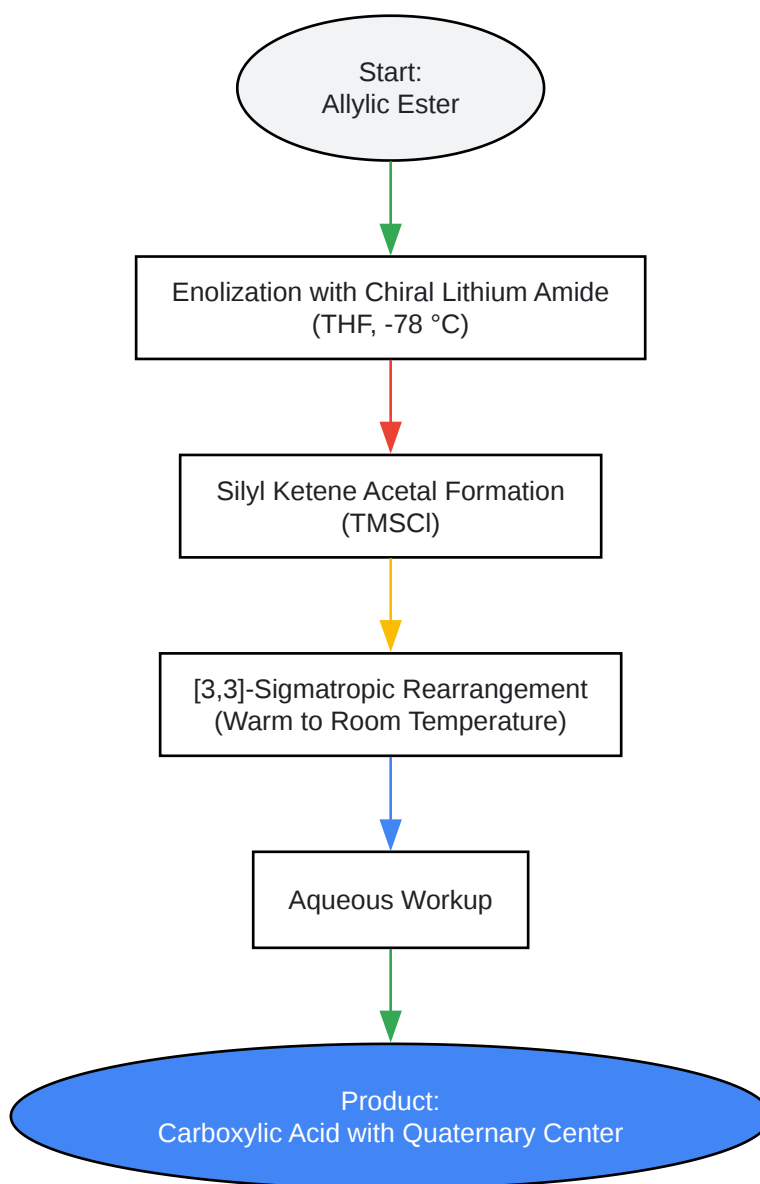
Step	Reactants	Reagents and Conditions	Product	Yield (%)
Fragment Coupling	G-Ring Aldehyde & BCD-Fragment (organolithium)	t-BuLi, Et ₂ O, -78 °C	Coupled Product	78
RCM Substrate Formation	Coupled Product	Selective desilylation, oxidation, and vinyl Grignard addition	Diene	76 (3 steps)
Ring-Closing Metathesis	Diene	Grubbs II catalyst (20 mol%), CH ₂ Cl ₂ , 40 °C	27-membered Macrocycle	75
EF-Ketal Formation	Macrocycle	Aqueous acid	Azido triol	71
Spiroimine Formation & Final Steps	Azido triol	Oxidation, methyl ester formation, Staudinger reduction, and imine ring closure	(+)-Pinnatoxin A	Multi-step

III. Experimental Protocols

The following are detailed protocols for the key transformations in the Zakarian synthesis of (+)-Pinnatoxin A.

Protocol 1: Diastereoselective Ireland-Claisen Rearrangement

This protocol describes the highly diastereoselective rearrangement of an α,α -disubstituted allylic ester to establish the C5 quaternary stereocenter.



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Caption: Workflow for the Ireland-Claisen rearrangement.

Materials:

- Allylic ester
- (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine
- n-Butyllithium (n-BuLi) in hexanes

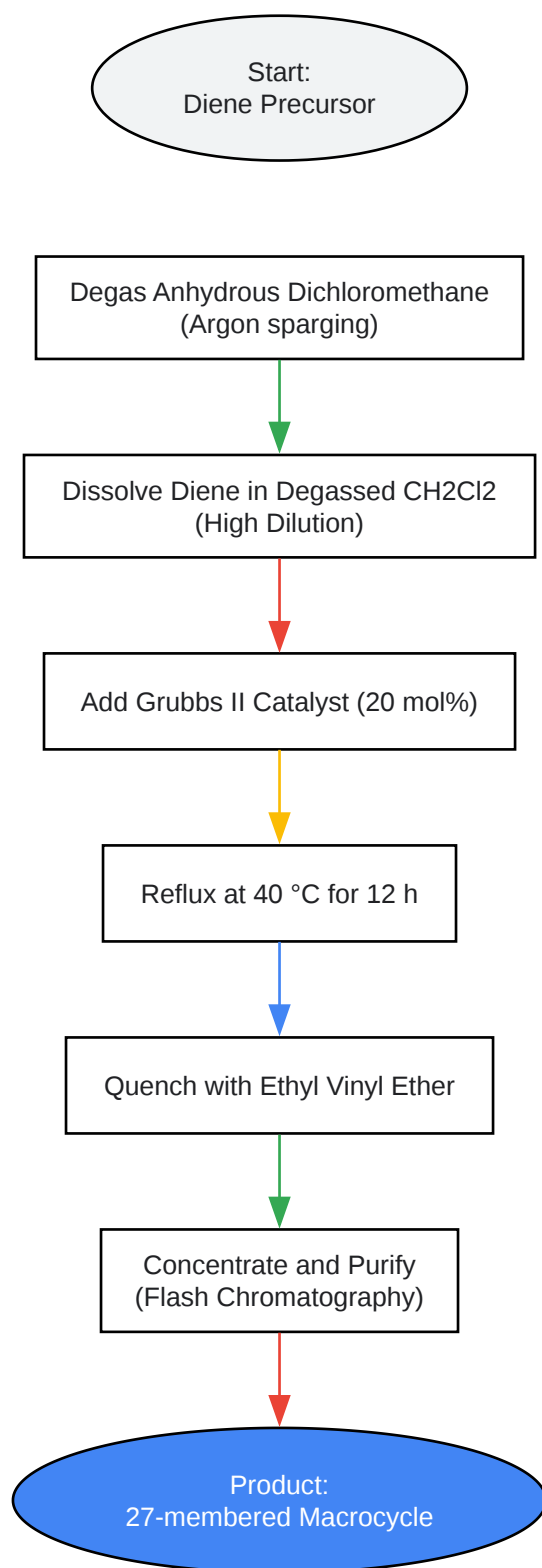
- Anhydrous Tetrahydrofuran (THF)
- Trimethylsilyl chloride (TMSCl)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.4 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
- Add a solution of the allylic ester (1.0 equivalent) in anhydrous THF dropwise to the chiral lithium amide solution at -78 °C. Stir the mixture for 1 hour at this temperature.
- Add TMSCl (2.0 equivalents) neat and stir for an additional 30 minutes at -78 °C.
- Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
- Quench the reaction by the addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 2: Ring-Closing Metathesis

This protocol details the formation of the 27-membered macrocycle using a Grubbs second-generation catalyst.



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